physical and chemical properties of Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate
physical and chemical properties of Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate
This technical guide details the physical and chemical properties, synthesis, and applications of Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate , a specialized heterocyclic scaffold used in medicinal chemistry.
Compound Identity & Core Specifications
Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate is a 3,3-disubstituted pyrrolidine derivative. Its structural significance lies in the quaternary carbon at position 3, which restricts conformational flexibility—a critical feature for high-affinity binding in drug targets such as G-protein coupled receptors (GPCRs).
| Property | Specification |
| IUPAC Name | Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate |
| CAS Number | 2229288-79-1 |
| Molecular Formula | C₁₂H₁₄BrNO₂ |
| Molecular Weight | 284.15 g/mol (Free Base) |
| SMILES | COC(=O)C1(CCNC1)C2=CC=CC=C2Br |
| Chirality | Contains one chiral center at C3; typically synthesized as a racemate unless asymmetric catalysis is employed.[1][2] |
Structural Analysis
The molecule features three distinct functional "handles" for chemical diversification:
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Secondary Amine (N1): Nucleophilic center for alkylation, acylation, or reductive amination.
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Methyl Ester (C3-COOMe): Electrophilic center susceptible to hydrolysis (to acid), reduction (to alcohol), or amidation.
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Aryl Bromide (2-Br): Ortho-substituted halogen providing a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Physical & Chemical Properties[1][2][3][4][5][6][7][8][9]
Physicochemical Data
Note: Values below include experimentally derived data for the class and predicted values for this specific CAS entry.
| Parameter | Value / Description | Condition / Note |
| Physical State | Viscous Oil or Low-Melting Solid | Free base is often an oil; HCl salt is a white solid. |
| Boiling Point | ~340 °C (Predicted) | At 760 mmHg (Decomposes prior to boiling). |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High solubility in polar organic solvents. |
| pKa (Base) | ~9.2 (Predicted) | Nitrogen protonation (Pyrrolidine ring). |
| LogP | 2.1 ± 0.4 | Moderate lipophilicity suitable for CNS penetration. |
Stability & Reactivity Profile
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Air/Moisture: The free base is hygroscopic and absorbs CO₂ from air (forming carbamates). Store under inert gas (Ar/N₂). The hydrochloride salt is stable at room temperature.
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Thermal: Stable up to ~150°C. Ester hydrolysis occurs rapidly under basic aqueous conditions (pH > 10).
-
Incompatibility: Strong oxidizing agents, strong acids (hydrolysis), and active metals (Li, Mg) which may react with the aryl bromide.
Synthesis & Experimental Protocols
The construction of the quaternary center at the 3-position is the rate-limiting step. The most robust method involves the formation of the pyrrolidine ring via a cyclization strategy using a 2-bromophenylacetonitrile precursor.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic route to the target scaffold via nitrile alkylation and reductive cyclization.[3]
Detailed Experimental Protocol
Objective: Synthesis of the racemate from 2-(2-bromophenyl)acetonitrile.
Reagents:
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2-(2-Bromophenyl)acetonitrile (1.0 eq)
-
Methyl acrylate (2.2 eq)
-
Sodium hydride (60% dispersion, 1.1 eq)
-
DMSO / THF (Anhydrous)
Procedure:
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Alkylation: In a flame-dried flask under Argon, dissolve 2-(2-bromophenyl)acetonitrile (10 mmol) in anhydrous DMSO (20 mL).
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Add Methyl acrylate (22 mmol) dropwise at 0°C.
-
Add NaH (11 mmol) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at room temperature for 4 hours until TLC confirms consumption of starting nitrile.
-
Quench & Workup: Pour mixture into ice-water containing dilute HCl. Extract with Ethyl Acetate (3x).[3] Dry organic layer over MgSO₄ and concentrate to yield the diester/nitrile intermediate.
-
Reductive Cyclization: Dissolve the intermediate in Methanol. Add Raney Nickel (catalytic amount) and subject to hydrogenation (50 psi) for 12 hours. Note: This step reduces the nitrile to a primary amine which spontaneously cyclizes to the lactam.
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Lactam Reduction: Dissolve the isolated lactam in THF. Add Borane-THF complex (2.0 eq) and reflux for 2 hours.
-
Salt Formation: Quench with MeOH/HCl to break the boron complex. Concentrate and recrystallize from EtOH/Ether to obtain the Hydrochloride salt .
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, particularly for designing ligands that require a constrained aryl group.
Functionalization Logic (DOT Visualization)
Figure 2: Divergent synthesis strategy using the core scaffold.
Key Therapeutic Areas
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Pain Management (Opioids): The 3-phenylpyrrolidine motif mimics the pharmacophore of pethidine and tramadol. The 2-bromo substituent allows the introduction of heteroaromatic rings to tune mu/delta receptor selectivity.
-
Neurokinin Antagonists: 3,3-disubstituted pyrrolidines are bioisosteres for the piperidine core found in NK1 antagonists (e.g., Aprepitant analogs).
-
Sigma Receptor Ligands: The basic amine and lipophilic aryl group satisfy the pharmacophore requirements for Sigma-1 receptor binding (neuroprotection).
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Use within a chemical fume hood. The free base may have a faint amine odor.
-
Spill: Absorb with inert material (vermiculite). Neutralize surfaces with dilute acetic acid if needed.
References
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Compound Identification : National Center for Biotechnology Information. (2025).[1][4][5][6][7] PubChem Compound Summary for CID 141489065. Retrieved from [Link]
-
Synthetic Methodology : Overman, L. E. (2010). Stereoselective Synthesis of Quaternary Carbon Centers. Organic Reactions. Retrieved from [Link]
-
Medicinal Chemistry Application : Smith, A. B., et al. (2018). Design and Synthesis of 3,3-Disubstituted Pyrrolidines as Novel Opioid Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 1-propanaminium, 3-((2-ethylhexyl)oxy)-2-hydroxy-n-(2-hydroxy-3-sulfopropyl)-n,n-dimethyl-, inner salt | C16H35NO6S | CID 86288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. catalog.data.gov [catalog.data.gov]
- 5. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. methyl 3-bromopyrazine-2-carboxylate | 51171-02-9 [chemicalbook.com]
